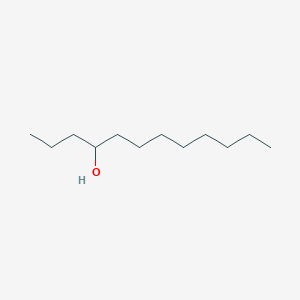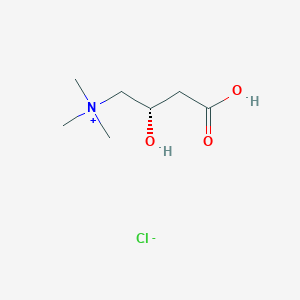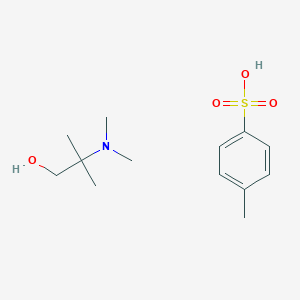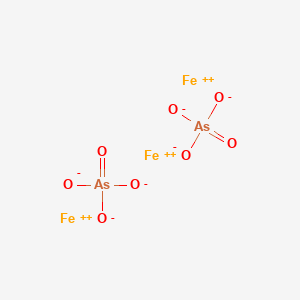
2-(Tetrahydrofuran-3-yl)acetic acid
Übersicht
Beschreibung
2-(Tetrahydrofuran-3-yl)acetic acid is a chemical compound related to tetrahydrofuran derivatives, which are of interest due to their presence in various biologically active molecules and their utility in organic synthesis. The compound is structurally characterized by a tetrahydrofuran ring attached to an acetic acid moiety.
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives can be achieved through various routes. One diastereoselective synthesis method for 2,6-syn-disubstituted tetrahydropyrans, which are structurally related to 2-(tetrahydrofuran-3-yl)acetic acid, involves the epimerization of furanyl-ether chiral centers under acidic conditions . Another approach for synthesizing (tetrahydrofuran-2-yl)acetates is based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy, which includes hydrogenation of 2-alkylidenetetrahydrofurans followed by enzymatic kinetic resolution to achieve excellent enantioselectivities .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives can be complex and diverse. For instance, the crystal structure of a related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, was determined by X-ray diffraction analysis, revealing a monoclinic space group and a chair conformation for the pyranoid ring, indicating a stable sugar moiety .
Chemical Reactions Analysis
Tetrahydrofuran derivatives can undergo various chemical reactions. Stereospecific formation of tetrahydrofurans from substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols has been reported, where the reactions with oxalic acid in aqueous methanol solution occur with inversion of configuration at a tertiary carbon . This suggests a potential route for the synthesis of 2-(tetrahydrofuran-3-yl)acetic acid by modifying the reaction conditions or starting materials.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(tetrahydrofuran-3-yl)acetic acid are not detailed in the provided papers, the properties of related tetrahydrofuran derivatives can be inferred. For example, the enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates indicates that these compounds can be resolved into enantiomerically pure forms, which is important for their potential biological activity . The crystal structure analysis of a related compound provides insights into the stability and conformation of the tetrahydrofuran ring, which can influence the physical properties such as solubility and melting point .
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Botany, specifically the study of sexually deceptive orchids .
- Summary of the Application : The compound “2-(Tetrahydrofuran-2-yl)acetic Acid” and its ester derivatives have been identified as long-range pollinator attractants in the sexually deceptive orchid Cryptostylis ovata . This orchid species is known to exploit the male ichneumonid wasp Lissopimpla excelsa for pollination .
- Methods of Application or Experimental Procedures : The identification of this compound as an attractant involved bioassay-guided fractionations of Cryptostylis solvent extracts in combination with field bioassays . The natural product comprised a single enantiomer, its (S)-configuration being confirmed by synthesis of the two enantiomers from known enantiomers of tetrahydrofuran-2-carboxylic acid .
- Results or Outcomes : The compound “(S)-2-(Tetrahydrofuran-2-yl)acetic acid” and the ester derivatives “methyl (S)-2-(tetrahydrofuran-2-yl)acetate” and “ethyl (S)-2-(tetrahydrofuran-2-yl)acetate”, all previously unknown semiochemicals, were confirmed to attract L. excelsa males in field bioassays .
- Chemical Synthesis : This compound is often used in chemical synthesis . It’s available for purchase from various chemical suppliers, indicating its use in laboratory settings .
- Heterocyclic Organic Compound : It’s classified as a heterocyclic organic compound . These types of compounds are commonly used in research and development of new drugs and other chemical products .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401155 | |
| Record name | (Oxolan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-3-yl)acetic acid | |
CAS RN |
138498-97-2 | |
| Record name | Tetrahydro-3-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138498-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxolan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















